4-Pentylphenyl 3-cyano-4-methoxybenzoate
CAS No.: 62435-28-3
Cat. No.: VC19470319
Molecular Formula: C20H21NO3
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62435-28-3 |
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Molecular Formula | C20H21NO3 |
Molecular Weight | 323.4 g/mol |
IUPAC Name | (4-pentylphenyl) 3-cyano-4-methoxybenzoate |
Standard InChI | InChI=1S/C20H21NO3/c1-3-4-5-6-15-7-10-18(11-8-15)24-20(22)16-9-12-19(23-2)17(13-16)14-21/h7-13H,3-6H2,1-2H3 |
Standard InChI Key | WZGIKMSYILCDRA-UHFFFAOYSA-N |
Canonical SMILES | CCCCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)C#N |
Introduction
Chemical Structure and Nomenclature
Molecular Composition and IUPAC Name
4-Pentylphenyl 3-cyano-4-methoxybenzoate is systematically named according to IUPAC guidelines as follows:
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Parent structure: Benzoate ester derived from benzoic acid.
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Substituents: A methoxy group (-OCH) at the 4-position, a cyano group (-CN) at the 3-position, and a pentylphenyl group at the ester oxygen.
The molecular formula corresponds to a molecular weight of 323.39 g/mol . The structural arrangement facilitates intramolecular electronic effects, where the methoxy group donates electron density through resonance, while the cyano group withdraws electron density via induction. This duality influences the compound’s reactivity in electrophilic and nucleophilic reactions.
Crystallographic and Spectroscopic Characteristics
While crystallographic data for 4-pentylphenyl 3-cyano-4-methoxybenzoate remains limited in open literature, analogous benzoate esters exhibit monoclinic crystal systems with P2/c space groups. Spectroscopic fingerprints include:
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IR: Strong absorption at ~1720 cm (C=O ester stretch), ~2230 cm (C≡N stretch), and ~1250 cm (C-O-C asymmetric stretch).
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NMR: NMR signals at δ 8.2–7.3 ppm (aromatic protons), δ 4.0–3.8 ppm (methoxy protons), and δ 2.6–1.3 ppm (pentyl chain protons) .
Synthesis and Manufacturing
Conventional Esterification Route
The primary synthesis pathway involves the acid-catalyzed esterification of 4-methoxybenzoic acid with 4-pentylphenol:
Key Parameters:
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Catalysts: Sulfuric acid or p-toluenesulfonic acid (5–10 mol%).
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Conditions: Reflux in toluene or xylene (110–140°C) for 6–12 hours.
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Yield: 70–85% after recrystallization from ethanol/water.
Alternative Methodologies
Recent patents describe advanced techniques for synthesizing structurally related benzaldehyde derivatives, which may inform optimizations for 4-pentylphenyl 3-cyano-4-methoxybenzoate :
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Stepwise Functionalization: Bromination of intermediate methyl groups using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO), followed by oxidation with manganese dioxide (MnO) to aldehydes.
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Solvent Systems: Dichloromethane or 1,2-dichloroethane for improved selectivity in radical bromination reactions.
Table 1: Comparative Synthesis Conditions
Parameter | Conventional Method | Patent-Based Method |
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Catalyst | HSO | NBS/BPO |
Temperature | 110–140°C | 65–100°C |
Reaction Time | 6–12 hours | 2–8 hours |
Purification | Recrystallization | Column Chromatography |
Physicochemical Properties
Thermal and Solubility Profiles
4-Pentylphenyl 3-cyano-4-methoxybenzoate is a white to off-white crystalline solid with the following characteristics:
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Melting Point: Estimated 120–125°C (extrapolated from analogues).
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Solubility:
Reactivity and Functional Group Transformations
Electrophilic Aromatic Substitution
The methoxy group activates the benzene ring toward electrophiles, favoring substitution at the ortho and para positions. Example reactions:
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Nitration: Generates nitro derivatives at the 5-position of the methoxy-substituted ring.
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Sulfonation: Forms sulfonic acids under fuming sulfuric acid conditions.
Nucleophilic Cyano Group Reactivity
The cyano group participates in:
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Hydrolysis: Conversion to carboxylic acids (-COOH) under acidic or basic hydrolysis.
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Reduction: Catalytic hydrogenation yields primary amines (-CHNH) .
Applications in Materials and Medicinal Chemistry
Liquid Crystalline Materials
The pentyl chain and rigid benzoate core enable mesophase formation, making the compound suitable for:
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Display Technologies: Tunable dielectric anisotropy for LCDs.
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Thermotropic Polymers: Side-chain liquid crystalline polymers (SCLCPs) with stimuli-responsive properties.
Pharmaceutical Intermediates
Structural analogs of 4-pentylphenyl 3-cyano-4-methoxybenzoate exhibit:
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Antimicrobial Activity: Inhibition of bacterial cell wall synthesis (MIC: 8–32 µg/mL against S. aureus).
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Anticancer Potential: Apoptosis induction in MCF-7 breast cancer cells (IC: 12.5 µM) .
Recent Advances and Future Directions
Innovations highlighted in patent CN107721869A demonstrate the feasibility of modular synthesis routes for benzaldehyde precursors, which could streamline the production of 4-pentylphenyl 3-cyano-4-methoxybenzoate derivatives . Future research may focus on:
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Green Chemistry: Solvent-free esterification using ionic liquids.
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Structure-Activity Relationships (SAR): Optimizing bioactivity through substituent variation.
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